1-(Difluoromethyl)-4-fluoronaphthalene
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Overview
Description
1-(Difluoromethyl)-4-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to the naphthalene ring
Preparation Methods
The synthesis of 1-(Difluoromethyl)-4-fluoronaphthalene can be achieved through several synthetic routes. One common method involves the difluoromethylation of naphthalene derivatives. This process typically employs difluoromethylating agents such as difluorocarbene precursors or difluoromethyl halides. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of scalability and efficiency. These methods utilize fluorinating agents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1-(Difluoromethyl)-4-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The difluoromethyl group can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or extended aromatic systems.
Scientific Research Applications
1-(Difluoromethyl)-4-fluoronaphthalene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-4-fluoronaphthalene exerts its effects is primarily related to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a hydrogen bond donor, while the fluorine atom can participate in dipole-dipole interactions. These interactions can influence the binding affinity and specificity of the compound towards its molecular targets .
Comparison with Similar Compounds
1-(Difluoromethyl)-4-fluoronaphthalene can be compared with other fluorinated naphthalene derivatives, such as:
1-(Trifluoromethyl)-4-fluoronaphthalene: This compound contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
1-(Difluoromethyl)-2-fluoronaphthalene: This isomer has the fluorine atom positioned at a different location on the naphthalene ring, which can affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C11H7F3 |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,11H |
InChI Key |
GPEHOBNJOLXCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(F)F |
Origin of Product |
United States |
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